Dextran

Übersicht

Beschreibung

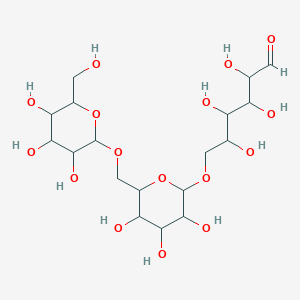

Dextran is a complex branched glucan, a polysaccharide derived from the condensation of glucose. It was originally discovered by Louis Pasteur as a microbial product in wine. The polymer main chain consists of α-1,6 glycosidic linkages between glucose monomers, with branches from α-1,3 linkages. This characteristic branching distinguishes this compound from dextrin, which is a straight chain glucose polymer tethered by α-1,4 or α-1,6 linkages .

Wissenschaftliche Forschungsanwendungen

Dextran has a wide range of scientific research applications due to its biocompatibility and versatility:

Chemistry: this compound is used as a stabilizing agent for nanoparticles and as a matrix for size-exclusion chromatography.

Biology: In biological research, this compound is used as a cryoprotectant for cells and tissues, and as a component in cell culture media.

Medicine: this compound is used as a blood plasma volume expander in hypovolemia and as an antithrombotic agent to reduce blood viscosity and prevent thrombosis. .

Industry: In the food industry, this compound is used as a thickening agent, stabilizer, and emulsifier.

Wirkmechanismus

Target of Action

Dextran is a complex branched glucan composed of a linear chain of D-glucoses linked by α-(1→6) bonds, with possible branches of D-glucoses linked by α-(1→4), α-(1→3), or α-(1→2) bonds . The primary targets of this compound are red blood cells (RBCs) and the vascular endothelium . This compound forms a coating on RBCs, maintaining their electronegative charge and preventing RBC sludging that occurs in shock . It also binds to thrombocytes, erythrocytes, and vascular endothelium, amplifying their electronegativity and thereby reducing platelet adhesiveness and erythrocyte aggregation .

Mode of Action

This compound’s mode of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors . This process enhances endogenous fibrinolysis . This compound also exerts its antithrombotic effects by increasing the electronegativity of erythrocytes, platelets, and vascular endothelium, thus reducing erythrocyte aggregation and platelet adhesiveness .

Biochemical Pathways

This compound is synthesized by lactic acid bacteria (LAB) or their enzymes in the presence of sucrose . The enzymes join this compound’s α-1,6 glycosidic bonds to make glucose, exodextranases, or isomalto-oligosaccharides (endodextranases) . The characteristics of this compound in terms of molecular weight and branches depend on the producing strain .

Pharmacokinetics

Various physical and chemical properties like hydrophilic-lipophilic balance, molecular size and shape, flexibility, and charge influence the pharmacokinetics of this compound . Metabolism of dextrans by dextranases and extrarenal excretion account for only 2–10% of the total drug expelled from the body .

Result of Action

The molecular and cellular effects of this compound’s action include increased endothelial cell viability, decreased endothelial cell ability to attach to culture plates, and decreased leukocyte adhesion to endothelial cells . This compound also increases protein and mRNA expression of intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) in a concentration and time-dependent manner .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For instance, the release, productivity, and product specificity of dextransucrases, which synthesize this compound, are influenced by the environmental pH . Additionally, the use of alternative cost-effective and renewable carbon sources for this compound production can improve the overall economy of this compound production .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Dextran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the synthesis of this compound is glucansucrase, which catalyzes the transfer of glucose from sucrose to this compound . This compound also interacts with dextranase, an enzyme that hydrolyzes this compound into smaller oligosaccharides . These interactions are crucial for the metabolism and utilization of this compound in biological systems.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the immune response by enhancing the activity of macrophages and dendritic cells. It also influences the expression of genes involved in inflammation and immune regulation . Additionally, this compound can impact cellular metabolism by altering the uptake and utilization of glucose, thereby affecting energy production and storage.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the surface of immune cells, leading to the activation of signaling pathways that regulate immune responses . It can also inhibit or activate certain enzymes, such as dextranase, which plays a role in the degradation of this compound . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of immune cells and modulation of gene expression . These temporal effects are important for understanding the long-term impact of this compound in biological systems.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune responses and improve glucose metabolism . At high doses, this compound can have toxic effects, such as inducing inflammation and causing tissue damage . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by the enzyme glucansucrase, which transfers glucose from sucrose to this compound . This compound can also be degraded by dextranase, which hydrolyzes the α-(1→6) glycosidic bonds . These metabolic pathways are essential for the synthesis, utilization, and degradation of this compound in biological systems.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and transported to different cellular compartments . This compound can also interact with binding proteins and transporters, which facilitate its distribution within tissues . These transport and distribution mechanisms are important for understanding the localization and accumulation of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by several factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, such as lysosomes and endosomes . These localization patterns are important for understanding the activity and function of this compound in different cellular contexts.

Vorbereitungsmethoden

Dextran is produced from sucrose by certain lactic acid bacteria of the family Lactobacillus. Species include Leuconostoc mesenteroides and Streptococcus mutans. The structure of this compound produced depends not only on the family and species of the bacterium but also on the strain. They are separated by fractional precipitation from protein-free extracts using ethanol .

In industrial production, this compound is synthesized by microbial fermentation. The bacteria Leuconostoc mesenteroides is commonly used for this purpose. The fermentation process involves the conversion of sucrose into this compound by the enzyme dextransucrase. The resulting this compound is then purified through processes such as precipitation, filtration, and dialysis .

Analyse Chemischer Reaktionen

Dextran undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized using oxidizing agents such as periodate, which cleaves the C-C bonds in the glucose units, resulting in the formation of aldehyde groups.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, which converts aldehyde groups to hydroxyl groups.

Substitution: this compound can undergo substitution reactions where functional groups are introduced into the polymer chain.

Common reagents used in these reactions include periodate for oxidation, sodium borohydride for reduction, and monochloroacetic acid for substitution. The major products formed from these reactions include oxidized this compound, reduced this compound, and substituted this compound derivatives .

Vergleich Mit ähnlichen Verbindungen

Dextran is often compared with other polysaccharides such as dextrin, cellulose, and starch.

Dextrin: Unlike this compound, dextrin is a straight chain glucose polymer with α-1,4 or α-1,6 linkages. This compound’s branched structure gives it unique properties such as higher solubility and viscosity.

Cellulose: Cellulose is a linear polysaccharide with β-1,4 glycosidic linkages. It is insoluble in water and has high tensile strength, making it suitable for use in textiles and paper production.

Starch: Starch is composed of two types of glucose polymers, amylose (linear) and amylopectin (branched). .

This compound’s unique branching structure and biocompatibility distinguish it from these similar compounds, making it a versatile and valuable material in various fields.

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864149 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Dextran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis. | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9004-54-0 | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

>254ºC | |

| Record name | Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: Does the molecular weight of dextran vary?

A2: Yes, this compound exists in a range of molecular weights, from a few kDa to several hundred kDa. The molecular weight influences its physical properties and applications. For instance, high molecular weight dextrans (T2000) can impact sucrose crystal shape differently than low molecular weight dextrans (T40). []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several techniques are employed, including:

- Nuclear Magnetic Resonance (NMR): Used to identify chemical shifts characteristic of this compound structure and monitor this compound efflux from stored corneas. [, ]

- Fourier Transform Infrared Spectroscopy (FTIR): Provides information on functional groups present in this compound and its derivatives. []

- Ultraviolet-Visible Spectrophotometry (UV-Vis): Used to study this compound complexation with metal ions like Cu(II) and analyze this compound levels in serum samples. [, ]

Q3: How does the molecular weight of this compound affect its application in drug delivery?

A3: this compound’s molecular weight plays a crucial role in drug delivery:

- Low molecular weight dextrans: Clear rapidly from the injection site, making them suitable for sentinel node detection but less effective for prolonged drug release. []

- High molecular weight dextrans: Can induce a stronger immune response and may persist longer in circulation, potentially suitable for sustained drug release. [, ]

Q4: How is this compound used in affinity chromatography?

A6: this compound can be grafted onto chromatographic media to enhance protein binding. For example, this compound-grafted Protein A media exhibited a 24% increase in immunoglobulin G binding capacity compared to non-grafted media. []

Q5: How does this compound interact with the immune system?

A7: this compound can elicit an immune response, primarily mediated by antibodies. Studies in guinea pigs demonstrated that this compound acts as an antigen, inducing delayed dermal reactions and antibody production. This response is strain-dependent, highlighting the role of genetic factors. []

Q6: Does this compound interact with specific receptors?

A9: Yes, certain this compound derivatives exhibit receptor-mediated interactions. For example, (99m)Tc-DTPA-mannosyl-dextran binds to mannose-terminated glycoprotein receptors, facilitating targeted delivery to lymph nodes. []

Q7: How does this compound affect blood clotting?

A10: this compound can influence blood clotting by altering blood viscosity and interacting with platelets. Low molecular weight dextrans like enoxaparin demonstrate antithrombotic properties and are used for prophylaxis against deep vein thrombosis. [, ]

Q8: Is this compound biodegradable?

A11: Yes, this compound is biodegradable. Specific bacteria, such as Flavobacterium multivorum, produce dextranases, enzymes that break down this compound. This biodegradability makes this compound a more environmentally friendly option compared to some synthetic polymers. [, ]

Q9: What are potential future directions for this compound research?

A9: Research on this compound continues to explore its vast potential in diverse areas, including:

- Drug Delivery: Developing targeted this compound conjugates for specific diseases like cancer. []

- Biomaterials: Utilizing this compound-based hydrogels for tissue engineering and regenerative medicine. []

- Biosensors: Exploiting this compound’s properties for the development of sensitive and specific biosensing platforms. []

Q10: Are there alternatives to this compound in its various applications?

A10: Yes, depending on the specific application, alternatives to this compound include:

- Hydroxyethyl starch (HES): Similar to this compound in its volemic effects, but with less impact on coagulation. []

- Polyvinylpyrrolidone (PVP): Used as a plasma expander and in various pharmaceutical formulations. []

- Gelatin: A natural polymer with applications in drug delivery and tissue engineering. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)